2,4-Pyrrolidinedione, 3-diazo-
Description
Properties
CAS No. |
51925-58-7 |
|---|---|
Molecular Formula |
C4H3N3O2 |
Molecular Weight |
125.09 g/mol |
IUPAC Name |
3-diazopyrrolidine-2,4-dione |
InChI |
InChI=1S/C4H3N3O2/c5-7-3-2(8)1-6-4(3)9/h1H2,(H,6,9) |
InChI Key |
PIDBSJSPZULZDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=[N+]=[N-])C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pyrrolidinedione, 3-diazo- typically involves the diazotization of a suitable precursor. One common method is the reaction of a hydrazone with an oxidizing agent. For instance, the oxidation of free hydrazones by iodosylbenzene can generate non-stabilized diazoalkanes, which can then be used to form 2,4-Pyrrolidinedione, 3-diazo- under controlled conditions .
Industrial Production Methods: Industrial production of 2,4-Pyrrolidinedione, 3-diazo- often involves large-scale diazotization processes. These processes are designed to ensure safety and efficiency, given the potential instability and toxicity of diazo compounds. The use of continuous flow systems and batch protocols can help manage the reactivity of the intermediates and final product .
Chemical Reactions Analysis
[3+2] Dipolar Cycloaddition
2,4-Pyrrolidinedione, 3-diazo- participates in stereoselective [3+2] dipolar cycloadditions with electron-deficient alkenes or alkynes, yielding pyrrolidine derivatives. Key findings include:
-
Mechanistic Insight : DFT studies reveal that selectivity arises from strain vs. interaction energy dominance in transition states. For methyl cinnamate, strain energy dictates selectivity, while N-enoyl oxazolidinone reactions are interaction-energy-controlled .
Electrochemical Cascade Reactions
Under electrolysis, 2,4-Pyrrolidinedione, 3-diazo- undergoes a thiolation/cyclization/reduction cascade with aryl thiols to form fused thiochromans :
Optimized Conditions :
-
Solvent : 2,2,2-Trifluoroethanol
-
Electrodes : Graphite (C(+)/C(−))
-
Electrolyte : n-Bu₄NBF₄ (0.05 M)
-
Current : 5 mA
-
Yield : Up to 82%
Substrate Scope Highlights :
-
Electron-rich (4-OMe, 4-Me) and sterically hindered (ortho-substituted) diazo imides react efficiently.
-
Thiophenols with para-substituents (Me, OMe, F) afford products in 57–78% yields.
Carbene-Mediated Transformations
The diazo group enables carbene insertion and intramolecular cyclization :
-
S-H Insertion : With aryl thiols under modified electrochemical conditions, direct S-H insertion yields divergent products (52–70% yields) .
-
Carbene Cyclization : Transition-metal-free intramolecular hydroamination of alkynes generates 2,4- and 2,5-disubstituted pyrrolidines with high diastereoselectivity (>10:1 dr) .
Key Steps in Electrochemical Cascades :
-
Thiolation : Electrophilic attack of the diazo carbon by thiolate anion.
-
Cyclization : Radical-mediated closure to form the thiochroman ring.
-
Reduction : Cathodic reduction of intermediates to stabilize the final product.
DFT Analysis of Cycloadditions :
-
Activation Strain Model (ASM) : Quantifies contributions of reactant deformation (strain) and intermolecular interactions (ΔE‡).
-
Transition State Synchronicity : Asynchronicity in bond formation dictates regioselectivity (e.g., TSOMe4 vs. TSOx2 ).
Scientific Research Applications
2,4-Pyrrolidinedione, 3-diazo- has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential as an antitumor agent and its role in drug discovery is ongoing.
Industry: It is employed in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Pyrrolidinedione, 3-diazo- involves the generation of reactive intermediates, such as carbenes or carbocations, upon decomposition of the diazo group. These intermediates can then participate in various chemical transformations, including insertion into C-H, N-H, and O-H bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Substituent Variations at Position 3
The biological and chemical properties of 2,4-pyrrolidinedione derivatives are highly substituent-dependent:
Key Observations :
- Electrophilicity: The diazo group at C3 likely increases electrophilicity compared to cyano or ester groups, enabling participation in [3+2] cycloadditions or coupling reactions.
- Biological Activity: 3-Cyano derivatives exhibit antifungal activity against Rhizoctonia cerealis (EC50: 1.63 μg/mL), while diazo analogs may require further testing to determine bioactivity .
Comparison with Isomeric Pyrrolidinediones
Isomerism significantly impacts physicochemical properties:
Key Observations :
- Solubility : 2,5-Pyrrolidinedione derivatives exhibit higher hydrophilicity (logP = 0.07) compared to 2,4-isomers, which may influence bioavailability .
- Thermal Stability : 2,5-Pyrrolidinedione is detected in pyrolysates of organic matter, suggesting lower thermal stability compared to 2,4-derivatives .
Reaction Pathways
- Mn(II)-Mediated Cycloadditions: 2,4-Pyrrolidinedione enolate complexes with Mn(II) form radicals that react with alkenes and O2 to yield azabicyclic peroxides (e.g., 1-hydroxy-8-aza-2,3-dioxabicyclo[4.3.0]non-7-ones) . The diazo group may alter radical stability or oxygen sensitivity.
Cytotoxicity Profile (Compared to Thiazolidinediones)
Evidence from cytotoxicity studies highlights the importance of the core heterocycle:
Q & A
Q. How can photochemical or electrochemical methods enhance the synthetic utility of 3-diazo-2,4-pyrrolidinedione?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
